molecular formula C6H15O3PS B1332067 Diethyl methylthiomethylphosphonate CAS No. 28460-01-7

Diethyl methylthiomethylphosphonate

Cat. No. B1332067
M. Wt: 198.22 g/mol
InChI Key: RAABCCZMKIIGJW-UHFFFAOYSA-N
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Patent
US08791235B2

Procedure details

Oxydation of diethyl methylthiomethylphosphonate include anodic oxidation in NaOMe/MeOH (saturated with CO2) to give the O, S-acetal of diethoxyphosphinylformaldehyde, which upon oxidation may give the corresponding sulfone as Diethyl methoxy(methylsulfone)phenyl phosphonate (Shankaran, K et al. 2001).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].C[O-:13].[Na+].CO>>[CH2:6]([O:5][P:4]([CH:3]=[O:13])([O:8][CH2:9][CH3:10])=[O:11])[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCP(OCC)(OCC)=O
Step Two
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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